4-Chloro-6-(oxan-2-YL)-1,3,5-triazin-2-amine
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Overview
Description
4-Chloro-6-(oxan-2-YL)-1,3,5-triazin-2-amine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of a chloro group and an oxan-2-yl substituent on the triazine ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(oxan-2-YL)-1,3,5-triazin-2-amine typically involves the reaction of 4-chloro-1,3,5-triazine with oxan-2-ylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(oxan-2-YL)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base like triethylamine or sodium hydroxide.
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents in an acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents in an inert solvent like tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted triazines with various functional groups.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Scientific Research Applications
4-Chloro-6-(oxan-2-YL)-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(oxan-2-YL)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and oxan-2-yl substituent play a crucial role in binding to the active site of the target molecule, leading to inhibition or modulation of its activity. The compound may also interfere with cellular pathways, affecting processes like DNA replication, protein synthesis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1,3,5-triazine: Lacks the oxan-2-yl substituent, making it less versatile in certain applications.
6-(Oxan-2-YL)-1,3,5-triazin-2-amine: Lacks the chloro group, which may reduce its reactivity in nucleophilic substitution reactions.
4-Chloro-6-methyl-1,3,5-triazine: Contains a methyl group instead of oxan-2-yl, leading to different chemical properties and applications.
Uniqueness
4-Chloro-6-(oxan-2-YL)-1,3,5-triazin-2-amine is unique due to the presence of both the chloro group and oxan-2-yl substituent, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H11ClN4O |
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Molecular Weight |
214.65 g/mol |
IUPAC Name |
4-chloro-6-(oxan-2-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H11ClN4O/c9-7-11-6(12-8(10)13-7)5-3-1-2-4-14-5/h5H,1-4H2,(H2,10,11,12,13) |
InChI Key |
CSDMPPNKNBRAOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)C2=NC(=NC(=N2)Cl)N |
Origin of Product |
United States |
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